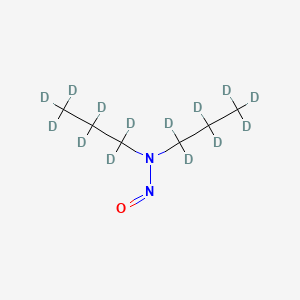
2-メトキシカナグリフロジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol, also known as (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol, is a useful research compound. Its molecular formula is C25H27FO6S and its molecular weight is 474.543. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2型糖尿病の管理
2-メトキシカナグリフロジンは、カナグリフロジンの不純物であり、2型糖尿病の管理に関連しています。 カナグリフロジン自体は、経口選択的ナトリウム-グルコース共輸送体2(SGLT2)阻害剤です . 腎臓の近位尿細管におけるSGLT2を阻害することにより、グルコースの再吸収を阻害し、排泄を促進することで、血糖値を低下させます . このメカニズムは、インスリン非依存性の方法で高血糖を制御する必要がある患者にとって特に有益です。
心臓血管リスク評価
この化合物は、抗糖尿病療法の開発における広範な心臓血管リスク評価の一部となっています。 FDAの新しい抗糖尿病療法に関するガイダンスには、カナグリフロジンがCANVASプログラムを通じて実施した前向き心臓血管リスク評価が含まれています . これには、新しい糖尿病薬の承認に不可欠な、心臓血管イベントに関する薬物の有効性と安全性の評価が含まれます。
体重管理
糖尿病治療の文脈では、体重管理は大きな問題です。 カナグリフロジンは、グルコースの排泄を促進することにより、体重を減らす可能性もあります . これは、糖尿病患者における肥満の問題に対処しようとする研究者にとって興味深い分野です。
骨の健康に関する研究
カナグリフロジンを用いた非臨床試験では、尿中カルシウム排泄量の増加や骨代謝回転マーカーの変化など、骨の健康への影響が示されています . 2-メトキシカナグリフロジンの研究は、SGLT2阻害剤が骨密度や骨折リスクに与える影響をさらに解明するのに役立ちます。
薬物動態モデリング
カナグリフロジンとその代謝物(2-メトキシカナグリフロジンを含む)の薬物動態を理解することは、安全で効果的な薬物使用に不可欠です。 研究では、2型糖尿病ラットにおける薬物動態の変化を調査しており、これによりヒトにおける投薬量と投与方法を決定することができます .
創薬と安全性
カナグリフロジンの開発は、特に迅速な入手可能性と許容できる心臓血管安全性とのバランスに関する、その後の創薬プログラムの規範となっています . 2-メトキシカナグリフロジンなどの不純物に関する研究は、薬物の安全性プロファイル全体を理解するのに役立ちます。
個別化された糖尿病ケア
国際的なガイドラインでは、糖尿病管理への個別化されたアプローチの必要性が強調されています . 2-メトキシカナグリフロジンの研究は、患者のSGLT2阻害剤に対する代謝反応に基づいた個別化治療計画の開発を支援する可能性があります。
作用機序
- SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in maintaining glucose balance in the blood .
- ADME Properties :
Target of Action
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
2-Methoxy Canagliflozin plays a significant role in biochemical reactions. It acts on kidneys to decrease the renal threshold for glucose and increase urinary glucose excretion . This compound interacts with enzymes such as SGLT2 in the proximal convoluted tubules of the kidneys . The nature of these interactions involves the inhibition of glucose reabsorption, leading to an increase in glucose excretion .
Cellular Effects
The effects of 2-Methoxy Canagliflozin on various types of cells and cellular processes are profound. It influences cell function by altering glucose metabolism . This compound impacts cell signaling pathways related to glucose transport and affects gene expression related to glucose metabolism . It also influences cellular metabolism by reducing the reabsorption of glucose in proximal tubules, thereby enhancing urinary glucose excretion .
Molecular Mechanism
The mechanism of action of 2-Methoxy Canagliflozin is primarily through its interaction with the SGLT2 enzyme . It binds to this enzyme, inhibiting its function and leading to an increase in urinary glucose excretion . This action results in decreased blood glucose levels, making 2-Methoxy Canagliflozin an effective agent in the management of type 2 diabetes mellitus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy Canagliflozin have been observed to be both rapid and sustained . It has high oral bioavailability and rapid effects in lowering glycosylated hemoglobin (HbA1c) values . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methoxy Canagliflozin vary with different dosages in animal models . Lower doses of the compound have been observed to effectively reduce blood glucose levels, while higher doses may lead to increased urinary glucose excretion .
Metabolic Pathways
2-Methoxy Canagliflozin is involved in the metabolic pathway related to glucose metabolism . It interacts with the SGLT2 enzyme, a key player in the renal glucose reabsorption process . This interaction leads to changes in metabolic flux and metabolite levels, particularly a decrease in blood glucose levels .
Transport and Distribution
2-Methoxy Canagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 enzyme . This interaction affects the compound’s localization or accumulation, particularly in the proximal convoluted tubules of the kidneys where SGLT2 is predominantly located .
Subcellular Localization
The subcellular localization of 2-Methoxy Canagliflozin is primarily in the proximal convoluted tubules of the kidneys . This localization is due to the compound’s interaction with the SGLT2 enzyme, which is predominantly found in this region of the kidneys . The activity and function of 2-Methoxy Canagliflozin are directly related to its subcellular localization .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXVMIGVXOCSH-HFBCXCLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358581-37-9 |
Source


|
| Record name | D-Glucopyranoside, methyl 1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358581379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOPYRANOSIDE, METHYL 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X975B8M4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)








![Phenanthro[4,5-cde][1,2]dithiin](/img/structure/B580252.png)
